Daphniyunnine B Synthetic Route Availability: Documented Methodological Foundation vs. Unreported Analogs
A documented synthetic route development program has been conducted specifically toward daphniyunnine B, as evidenced by a dedicated thesis describing the development of a series of synthetic routes utilizing novel reactions and cascades [1]. In contrast, no equivalent synthetic route development has been reported for the structurally adjacent C-22 nor-Daphniphyllum analogs daphniyunnine C or daphniyunnine E, for which only ring-system construction (ABC ring) or congener synthesis via alternative pathways has been described [2][3].
| Evidence Dimension | Synthetic route development status |
|---|---|
| Target Compound Data | Dedicated total synthesis route development thesis |
| Comparator Or Baseline | Daphniyunnine C (ABC ring system only); Daphniyunnine E (congener synthesis via Diels-Alder) |
| Quantified Difference | Full synthetic route exploration vs. partial ring-system construction only |
| Conditions | Academic synthetic methodology research context |
Why This Matters
Procurement of daphniyunnine B supports methodological research with an established synthetic foundation, whereas structurally similar C-22 nor analogs lack comparable synthetic route documentation.
- [1] University Teknologi MARA Thesis. Towards the Total Synthesis of Daphniyunnine B. 2015. View Source
- [2] Yao, Y.; Liang, G. Rapid Construction of the ABC Ring System in the Daphniphyllum Alkaloid Daphniyunnine C. Organic Letters 2012, 14(21), 5499-5501. View Source
- [3] Zhang, W.; et al. Total Synthesis of Hybridaphniphylline B. Journal of the American Chemical Society 2018, 140(12), 4222-4226. View Source
